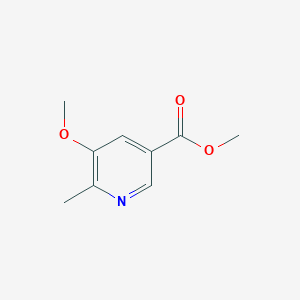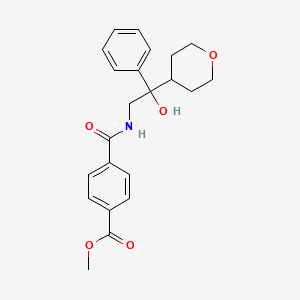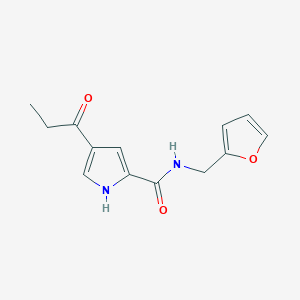![molecular formula C18H14O7 B2600187 2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid CAS No. 302951-18-4](/img/structure/B2600187.png)
2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid” is a chemical compound used in scientific research . It exhibits perplexing properties, making it ideal for various applications, such as drug discovery.
Molecular Structure Analysis
The empirical formula of this compound is C18H14O7 . Its molecular weight is 342.30 . For a detailed molecular structure, it’s recommended to refer to specialized databases or software that can generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Sorption and Environmental Behavior
Phenoxy herbicides, including compounds structurally related to 2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid, exhibit significant sorption to soil and organic matter. These interactions are influenced by soil parameters such as pH, organic carbon content, and the presence of metal oxides. Understanding the sorption dynamics is crucial for assessing environmental fate and mobility of these compounds (Werner, Garratt, & Pigott, 2012).
Biological and Pharmacological Effects
Various phenolic acids, including chlorogenic acid and derivatives, have been studied for their antioxidant, anti-inflammatory, hepatoprotective, cardioprotective, and anti-cancer properties. These compounds are found naturally in many plants and have significant therapeutic roles, suggesting potential research applications for structurally related compounds (Naveed et al., 2018).
Eco-Toxicological Effects
The eco-toxicological effects of phenoxy acids in aquatic environments have been explored, with studies indicating their high solubility in water and potential toxic effects on non-target organisms. Research into these compounds' behavior in aquatic systems can provide insights into the environmental risk assessment of related chemical agents (Muszyński, Brodowska, & Paszko, 2019).
Antioxidant Mechanisms
The antioxidant mechanisms of phenolic acids, such as caffeic acid, have been extensively reviewed. These compounds act as natural antioxidants, suggesting that derivatives and structurally similar compounds may also possess significant antioxidant properties. Understanding these mechanisms is key to exploring the potential therapeutic applications of related compounds (Khan, Maalik, & Murtaza, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O7/c1-22-11-2-4-12(5-3-11)25-16-9-24-15-8-13(23-10-17(19)20)6-7-14(15)18(16)21/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYKDLBSXBWYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol](/img/structure/B2600110.png)
![N-(3-methoxyphenyl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2600112.png)
![2-Dispiro[3.1.36.14]decan-8-ylacetic acid](/img/structure/B2600114.png)
![11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2600117.png)

![2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2600120.png)


![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2600123.png)
![6-({4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2600125.png)


